N-(1,3,4-Thiadiazol-2-yl)formamide
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Overview
Description
N-(1,3,4-Thiadiazol-2-yl)formamide is a chemical compound with the molecular formula C3H3N3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1,3,4-Thiadiazol-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-1,3,4-thiadiazole with formic acid or formic anhydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives. These products have diverse applications in different fields .
Scientific Research Applications
N-(1,3,4-Thiadiazol-2-yl)formamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
N-(1,3,4-Thiadiazol-2-yl)formamide can be compared with other thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2-carboxylic acid
These compounds share similar structural features but differ in their functional groups and specific biological activities. This compound is unique due to its formamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-1-4-3-6-5-2-8-3/h1-2H,(H,4,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBASNNDGMPQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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